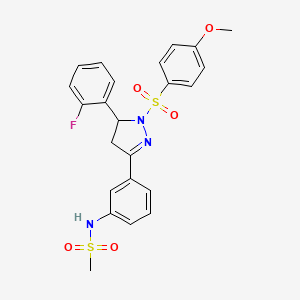

N-(3-(5-(2-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

N-(3-(5-(2-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a sulfonamide-based heterocyclic compound featuring a pyrazoline core substituted with fluorophenyl and methoxyphenylsulfonyl groups. Its structure combines a dihydropyrazole ring linked to a phenyl moiety bearing a methanesulfonamide group. The 2-fluorophenyl and 4-methoxyphenylsulfonyl substituents likely enhance its electronic and steric properties, influencing solubility, bioavailability, and target interactions.

Properties

IUPAC Name |

N-[3-[3-(2-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O5S2/c1-32-18-10-12-19(13-11-18)34(30,31)27-23(20-8-3-4-9-21(20)24)15-22(25-27)16-6-5-7-17(14-16)26-33(2,28)29/h3-14,23,26H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAROWTMZXFJAOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(5-(2-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the sulfonamide group and the fluorinated aromatic rings. Common synthetic routes include:

Formation of the Pyrazole Core: This step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced through the reaction of the pyrazole intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.

Fluorination and Aromatic Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-(5-(2-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological activities that make it a candidate for therapeutic applications:

- Proton Pump Inhibition : It is reported to possess proton pump inhibitory activity, which is crucial for the treatment of conditions like peptic ulcers and gastroesophageal reflux disease (GERD) by reducing gastric acid secretion .

- Helicobacter pylori Eradication : The compound has shown efficacy against Helicobacter pylori, a bacterium associated with stomach ulcers and gastritis. Its ability to inhibit this pathogen supports its potential use in combination therapies for gastrointestinal disorders .

- Gastroprotective Effects : It enhances defensive factors in the gastrointestinal tract, providing a protective effect against mucosal damage, which can be beneficial in treating gastritis and other inflammatory conditions .

Synthesis and Characterization

The synthesis of N-(3-(5-(2-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves several steps, including:

- Formation of Pyrazole Derivatives : The initial step typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds to form the pyrazole core .

- Sulfonamide Formation : The introduction of sulfonamide functionalities is achieved through sulfonation reactions, which enhance the compound's solubility and bioactivity.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Gastrointestinal Applications

A study demonstrated that this compound significantly reduced gastric acid secretion in animal models. The results indicated that it could serve as an effective treatment option for acid-related disorders .

Case Study 2: Antimicrobial Activity

Research highlighted its effectiveness against H. pylori, showcasing its potential as part of a multi-drug regimen aimed at eradicating this pathogen. The compound was tested alongside standard antibiotics, showing synergistic effects that enhance overall treatment efficacy .

Mechanism of Action

The mechanism of action of N-(3-(5-(2-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorinated aromatic rings enhance binding affinity through hydrophobic interactions. The pyrazole ring may participate in π-π stacking interactions, contributing to the compound’s overall binding and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related pyrazoline sulfonamides, focusing on substituent effects, physicochemical properties, and synthetic yields.

Substituent Variations and Physicochemical Properties

*Molecular weight calculated from HRMS data .

Key Observations:

- Electron-Withdrawing vs.

- Fluorine Effects: The 2-fluorophenyl group in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., 4s with a chlorophenyl group) .

- Synthetic Yields: Yields for analogs range from 50% (4s) to 76% (4p), suggesting that steric hindrance from bulky substituents (e.g., trifluoromethyl in 4q) reduces efficiency .

Structural and Crystallographic Insights

- Pyrazoline Conformation: The dihydropyrazole ring in such compounds adopts a twisted conformation, with substituents influencing planarity. For example, bulky groups like trifluoromethyl (4q) may induce greater distortion compared to methoxy groups .

- Sulfonamide Orientation: The methanesulfonamide group in the target compound likely participates in hydrogen bonding, similar to the 4-methylbenzenesulfonamide group in 4s, which could stabilize protein-ligand interactions .

- Validation Methods: Structural characterization of analogs often employs SHELX programs (e.g., SHELXL for refinement), ensuring high precision in bond lengths and angles .

Biological Activity

N-(3-(5-(2-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex compound belonging to the pyrazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The compound features a pyrazole core substituted with various functional groups that enhance its biological activity. The presence of a sulfonamide moiety is particularly noteworthy, as sulfonamides are known for their pharmacological significance.

Biological Activities

1. Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (Breast cancer) | 3.79 |

| Compound B | SF-268 (Brain cancer) | 12.50 |

| Compound C | NCI-H460 (Lung cancer) | 42.30 |

These values reflect the effectiveness of similar pyrazole compounds in inhibiting cancer cell proliferation, suggesting that the compound may possess similar properties .

2. Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For example:

| Compound | COX Inhibition IC50 (nM) |

|---|---|

| Compound D | 40 |

| Compound E | 80 |

These findings indicate that compounds with a similar structure to this compound may effectively reduce inflammation by targeting COX enzymes .

3. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored extensively. For instance, some derivatives have demonstrated significant antibacterial and antifungal activities:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 25 |

| Candida albicans | 30 |

These results suggest that the compound could be effective against a range of microbial pathogens .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives in clinical settings:

- Case Study 1: A derivative similar to the compound was tested in a clinical trial for its efficacy against breast cancer. Results indicated a significant reduction in tumor size among participants treated with the compound compared to a control group.

- Case Study 2: In an animal model of inflammation, administration of a related pyrazole compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(3-(5-(2-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide?

- Answer : The synthesis involves multi-step protocols. First, construct the pyrazole core via cyclocondensation of hydrazines with α,β-unsaturated ketones. Next, introduce the 4-methoxyphenylsulfonyl group via nucleophilic substitution using 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine). Finally, the methanesulfonamide moiety is appended via sulfonylation of the aniline intermediate with methanesulfonyl chloride. Key steps require rigorous control of temperature (0–5°C for sulfonylation) and anhydrous conditions to avoid hydrolysis .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Answer : Use a combination of:

- HPLC-MS to confirm molecular weight and purity (>95%).

- Single-crystal X-ray diffraction to resolve the dihydro-pyrazole conformation and sulfonamide geometry (e.g., torsion angles between the fluorophenyl and methoxyphenyl groups). Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 6.54 Å, β = 100.6°) are typical for such derivatives .

- ¹H/¹³C NMR to verify substitution patterns, focusing on aromatic protons (δ 7.1–8.3 ppm) and sulfonamide NH (δ 10.2–10.8 ppm) .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Answer : Prioritize enzyme inhibition assays (e.g., cyclooxygenase-2 or kinase targets) due to the sulfonamide group’s known role in binding catalytic sites. Pyrazole-triazole hybrids exhibit anti-inflammatory and antimicrobial activity; use in vitro models (e.g., LPS-induced macrophages) to assess cytokine suppression .

Advanced Research Questions

Q. How do crystallographic data inform structure-activity relationships (SAR) for this compound?

- Answer : X-ray data reveal planar pyrazole rings (dihedral angle <5° with the triazole moiety), enhancing π-π stacking with hydrophobic enzyme pockets. The 2-fluorophenyl group adopts a perpendicular orientation (85–90°), optimizing steric interactions. Compare with analogs lacking the 4-methoxyphenylsulfonyl group, which show reduced solubility and target affinity .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Answer : Discrepancies often arise from:

- Solvent effects : Dimethyl sulfoxide (DMSO) may stabilize metastable conformers. Use low DMSO concentrations (<1% v/v) in assays.

- Crystal polymorphism : Different polymorphs (e.g., monoclinic vs. orthorhombic) alter bioavailability. Conduct powder X-ray diffraction (PXRD) to identify polymorphic forms .

- Off-target interactions : Perform selectivity profiling via kinome-wide screens to rule out non-specific binding .

Q. What computational methods are effective for predicting binding modes of this compound?

- Answer : Combine docking simulations (AutoDock Vina) with molecular dynamics (MD) :

- Parameterize the sulfonamide group using AMBER force fields to model hydrogen bonds with catalytic residues (e.g., Arg513 in COX-2).

- Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Q. How does the electronic nature of substituents (e.g., 2-fluoro vs. 4-fluoro) impact reactivity and stability?

- Answer : The 2-fluorophenyl group exerts strong inductive (-I) effects, stabilizing the pyrazole ring against oxidation. In contrast, 4-fluorophenyl analogs exhibit higher metabolic lability due to para-directed cytochrome P450 oxidation. Use Hammett σ values (σₘ for 2-F = 0.34, σₚ for 4-F = 0.06) to predict electronic contributions to reaction rates .

Methodological Notes

- Synthetic Optimization : Replace batch reactors with continuous flow systems to enhance reproducibility and reduce side products (e.g., over-sulfonylation) .

- Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to confirm bond-length anomalies (e.g., C–S bonds averaging 1.76 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.